Physicochemical Properties Comparison with 4‑Nitrobenzoic Acid
The target compound exhibits a calculated XLogP3-AA of 3.6, which is markedly higher than the XLogP3-AA of 1.5 for the simpler 4-nitrobenzoic acid scaffold [1][2]. This 2.1 log unit increase reflects enhanced lipophilicity driven by the 2,5-dimethylphenyl substituent, predicting significantly different membrane permeability and organic solvent partitioning.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 4-Nitrobenzoic acid: 1.5 |
| Quantified Difference | Δ = 2.1 log units |
| Conditions | Computed value (XLogP3-AA algorithm, PubChem 2019 release) |
Why This Matters
A 2.1 log unit increase in lipophilicity fundamentally alters absorption, distribution, and non-specific binding, disqualifying 4-nitrobenzoic acid as a surrogate in biological assays or material science applications.
- [1] PubChem Compound Summary for CID 53225236, 2-(2,5-Dimethylphenyl)-4-nitrobenzoic acid. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 12053, 4-Nitrobenzoic acid. National Center for Biotechnology Information (2026). View Source
